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antithrombin III Northwick Park - 116549-74-7

antithrombin III Northwick Park

Catalog Number: EVT-1510642
CAS Number: 116549-74-7
Molecular Formula: C14H19NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of antithrombin III Northwick Park involves the transcription and translation of the antithrombin III gene located on chromosome 1. The mutation responsible for this variant has been identified as a single nucleotide change that can arise from either two nucleotide substitutions or one single nucleotide substitution at codon 393 .

To study this variant, researchers have synthesized specific oligonucleotides targeting the mutation. These oligonucleotides facilitate the detection of the genetic defect through hybridization techniques, providing insights into the molecular basis of the variant and its implications for thrombin inhibition .

Molecular Structure Analysis

Antithrombin III Northwick Park exhibits a structure similar to that of normal antithrombin III, characterized by a single-chain glycoprotein configuration. The molecular weight of the inactive complex associated with this variant is approximately 120,000 daltons, which can be reduced to about 60,000 daltons through dithiothreitol treatment, indicating disulfide bridging between polypeptide chains .

Chemical Reactions Analysis

The reaction can be described as follows:

  1. Formation of Complex: Thrombin binds to antithrombin III.
  2. Inhibition: The complex formation leads to thrombin's inhibition.
  3. Cleavage: The reactive center site (Arg393-Ser394) is cleaved under certain conditions, leading to loss of inhibitory function.

This process highlights how structural changes in antithrombin III can significantly affect its biochemical reactivity and functionality.

Mechanism of Action

The mechanism by which antithrombin III Northwick Park exerts its inhibitory effects involves several steps:

  1. Heparin Binding: Heparin binds to antithrombin III, inducing a conformational change that enhances its ability to interact with thrombin.
  2. Thrombin Interaction: The modified structure allows for more effective binding to thrombin.
  3. Complex Formation: Upon binding, a stable complex is formed between thrombin and antithrombin III.
  4. Inhibition: This complex effectively inhibits thrombin's enzymatic activity.

Due to the mutation present in the Northwick Park variant, these interactions are less efficient than those seen with normal antithrombin III .

Physical and Chemical Properties Analysis

Antithrombin III Northwick Park shares many physical and chemical properties with normal antithrombin III but exhibits notable differences due to its mutation:

  • Molecular Weight: Approximately 120 kDa in its inactive form; around 56 kDa when cleaved.
  • Solubility: Soluble in physiological saline; retains activity in buffered solutions.
  • Stability: Stability can be affected by temperature and pH changes; sensitive to reducing agents like dithiothreitol due to disulfide bonds.

These properties are essential for understanding how this variant behaves in physiological conditions and its implications for thrombotic disorders .

Applications

Antithrombin III Northwick Park has significant implications in clinical settings:

  • Diagnosis: Genetic testing for mutations in the antithrombin gene can aid in diagnosing individuals at risk for thrombosis.
  • Therapeutics: Understanding this variant contributes to developing therapies aimed at enhancing anticoagulant strategies in patients with inherited deficiencies.
  • Research: Studies on this variant provide insights into the structure-function relationships within serine protease inhibitors and their roles in coagulation pathways.
Molecular Characterization of Antithrombin III Northwick Park

Genetic Basis of the Mutation

Identification of the SERPINC1 Gene Mutation (Codon : 393 CGT → TGT)

Antithrombin III Northwick Park arises from a single-nucleotide substitution in the SERPINC1 gene at codon 393, where a cytosine-to-thymine transition transforms the normal CGT triplet to TGT. This mutation was definitively characterized using synthetic 22-base oligonucleotide probes designed for allele-specific hybridization. The oligonucleotides discriminated between wild-type and mutant sequences, confirming the CGT→TGT substitution as the molecular defect underlying this variant. This method proved critical for family studies where traditional restriction fragment length polymorphism (RFLP) analysis lacked informative markers [1] [3].

Single Nucleotide Substitution Leading to Arg393Cys

The CGT→TGT mutation results in the replacement of arginine (Arg) by cysteine (Cys) at residue 393 (p.Arg393Cys) within the reactive site of antithrombin. Position 393 is evolutionarily conserved and critical for antithrombin’s inhibitory function. The introduction of cysteine introduces a reactive sulfhydryl group (–SH) absent in the wild-type protein, fundamentally altering its biochemical behavior and facilitating abnormal disulfide bond formation with plasma components [4] [5].

Table 1: Genetic and Amino Acid Substitution Profile

Variant NameCodon ChangeNucleotide ChangeAmino Acid Substitution
Antithrombin Northwick Park393CGT → TGTArg393Cys
Antithrombin Glasgow393CGT → CATArg393His
Antithrombin Charleville--Ala384Pro

Structural Analysis of the Variant Protein

Reactive Site Substitution and Altered Conformation

The Arg393Cys substitution occurs in the reactive center loop (RCL), the region responsible for docking and inhibiting target serine proteases like thrombin. Structural analyses reveal that replacement of the positively charged arginine with cysteine:

  • Disrupts electrostatic interactions essential for stabilizing the antithrombin-thrombin complex.
  • Preserves heparin affinity: The variant demonstrates slightly higher heparin-binding affinity than wild-type antithrombin. When applied to heparin-Sepharose, it elutes at higher ionic strength, confirming intact heparin-binding domain functionality [4] [5].
  • Abrogates inhibitory activity: Despite normal heparin binding, the variant lacks both heparin cofactor activity (thrombin inhibition acceleration by heparin) and progressive antithrombin activity (thrombin inhibition without heparin) [4] [5] [7].

This functional dissociation establishes Arg393 as critical for protease inhibition but dispensable for heparin binding.

Disulphide-Bridged High Molecular Weight Complex Formation

The cysteine residue at position 393 mediates the formation of an inactive high-molecular-weight (HMW) complex (~120 kDa) in plasma:

  • Composition: The complex consists of mutant antithrombin linked via disulfide bonds to unidentified plasma proteins (likely albumin or other abundant proteins).
  • Reduction sensitivity: Treatment with dithiothreitol (DTT) reduces the complex to a monomeric ~60 kDa form, confirming disulfide bridging as the aggregation mechanism [4] [5] [7].
  • Detection:
  • Ion-exchange chromatography isolates the HMW complex.
  • Crossed immunoelectrophoresis (CIE) without heparin shows an abnormal anodal peak corresponding to the complex. Addition of heparin normalizes the CIE pattern, indicating preserved heparin binding within the complex [5] [7].

Table 2: Biochemical Characteristics of Antithrombin III Northwick Park

PropertyWild-Type AntithrombinAntithrombin Northwick ParkDetection Method
Molecular Weight (Native)~58 kDa~120 kDa (Complex)Size-exclusion chromatography
Heparin AffinityNormalSlightly increasedHeparin-Sepharose elution
Heparin Cofactor Activity100%41-67%Chromogenic substrate assay
Progressive Antithrombin100%44-62%Thrombin inhibition assay
Immunoreactive Level100%91-162%Immunoelectrophoresis

Functional Implications of the Mutation

The Arg393Cys mutation exemplifies a Type IIb (Reactive Site) deficiency:

  • Loss of protease inhibition: The residue is directly involved in the scissile bond (P1 position) cleaved by thrombin. Substitution prevents stable inhibitory complex formation.
  • Thrombotic risk: The variant segregates with venous thrombosis in an autosomal dominant pattern. Affected individuals exhibit ~50% reduction in functional antithrombin activity despite normal antigen levels [4] [5] [8].
  • Complex-driven pathogenesis: The HMW complex may exert dominant-negative effects by sequestering normal antithrombin or other coagulation regulators.

Comparative Context with Other SERPINC1 Mutations

Antithrombin Northwick Park highlights the critical role of Arg393:

  • Antithrombin Glasgow (Arg393His): Affects the same codon (CGT→CAT) but substitutes histidine. Also causes thrombosis but forms different complexes [1] [5].
  • Antithrombin Charleville (Ala384Pro): A reactive site mutation nearby (Ala384Pro), demonstrating impaired serine protease reactivity without heparin binding defects [2] [6].
  • Antithrombin Stockholm (Gly392Asp): Substitution adjacent to Arg393 (codon 392) causing normal heparin binding but defective thrombin inhibition [6].

These variants underscore Arg393 as a hotspot for mutations disrupting antithrombin’s reactive center.

Diagnostic and Research Applications

  • Oligonucleotide hybridization: Specific probes detect the CGT→TGT mutation for family screening [1] [3].
  • Electrophoretic & chromatographic profiling: CIE patterns and heparin-affinity chromatography provide rapid phenotypic identification [4] [7].
  • Structure-function studies: The variant is a model for dissecting heparin binding from protease inhibition [4] [5].

Table 3: Key Antithrombin Variants Affecting the Reactive Site

VariantAmino Acid ChangeFunctional DefectHeparin BindingComplex Formation
Northwick Park (393)Arg393CysLoss of thrombin inhibitionPreserved (↑ affinity)~120 kDa disulfide complex
Glasgow (393)Arg393HisLoss of thrombin inhibitionPreservedNot reported
CharlevilleAla384ProImpaired thrombin complex stabilityPreservedNone
Stockholm (392)Gly392AspDefective thrombin inhibitionPreservedNone

Properties

CAS Number

116549-74-7

Product Name

antithrombin III Northwick Park

Molecular Formula

C14H19NO2

Synonyms

antithrombin III Northwick Park

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